(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine: A Privileged Chiral Scaffold in Modern Medicinal Chemistry
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine: A Privileged Chiral Scaffold in Modern Medicinal Chemistry
Executive Summary
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine (CAS: 457097-82-4) is a highly versatile, chiral diamine building block utilized extensively in advanced organic synthesis and drug discovery[1]. Characterized by a basic pyrrolidine core, a lipophilic cyclohexylmethyl appendage, and a reactive primary amine at the C3 stereocenter, this molecule serves as a "privileged scaffold." It is frequently incorporated into the design of Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators[2][3].
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic protocol, and its mechanistic applications in medicinal chemistry.
Physicochemical Profiling & Structural Analysis
The structural architecture of (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine dictates its pharmacokinetic and pharmacodynamic utility in drug design.
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Stereochemistry: The (R)-configuration at the C3 position is critical for stereospecific binding within enzymatic pockets. Enantiomeric purity is paramount, as the corresponding (S)-enantiomer (CAS: 457097-91-5) often exhibits drastically different spatial trajectories, leading to reduced target affinity or off-target toxicity[4].
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Acid-Base Properties: The molecule features dual basicity. The endocyclic tertiary amine (pyrrolidine nitrogen) typically exhibits a pKa of ~8.5–9.0, while the exocyclic primary amine is slightly more basic (pKa ~9.5–10.0). This ionization profile ensures the molecule is predominantly protonated at physiological pH, enhancing solubility and facilitating salt-bridge formations with acidic residues (e.g., Glutamate or Aspartate) in target proteins.
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Lipophilicity: The bulky cyclohexylmethyl group significantly elevates the overall partition coefficient (LogP). This hydrophobic anchor is strategically used to occupy deep, lipophilic sub-pockets in target receptors, increasing both binding affinity and target residence time.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | (3R)-1-(cyclohexylmethyl)pyrrolidin-3-amine |
| CAS Registry Number | 457097-82-4 |
| Molecular Formula | C11H22N2 |
| Molecular Weight | 182.31 g/mol |
| Stereocenter | C3 (R-configuration) |
| Physical State | Viscous liquid to low-melting solid (as a free base) |
Synthetic Methodologies: The Reductive Amination Protocol
To synthesize (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine with high yield and preserved enantiomeric excess (ee > 99%), the industry standard relies on the reductive amination of a Boc-protected chiral precursor[2][3].
Mechanistic Rationale for Experimental Choices
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Why use (R)-3-Boc-aminopyrrolidine? The primary amine must be protected with a tert-butyloxycarbonyl (Boc) group. If left unprotected, the primary amine would competitively attack the aldehyde, leading to a complex mixture of regioisomers and polymeric byproducts.
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Why use Sodium Triacetoxyborohydride (NaBH(OAc)3)? NaBH(OAc)3 is explicitly chosen over Sodium Borohydride (NaBH4) due to its mild nature. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the transient iminium ion without prematurely reducing the unreacted cyclohexanecarboxaldehyde into cyclohexylmethanol[3].
Step-by-Step Experimental Protocol
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Iminium Ion Formation:
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In a flame-dried, argon-purged flask, dissolve (R)-3-Boc-aminopyrrolidine (1.0 eq) and cyclohexanecarboxaldehyde (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.
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Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH slightly, facilitating the dehydration step of iminium ion formation. Stir at room temperature for 2 hours.
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Chemoselective Reduction:
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Cool the reaction mixture to 0 °C using an ice bath.
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Add NaBH(OAc)3 (1.5 eq) portion-wise. Maintaining a low temperature prevents exothermic degradation and preserves the stereochemical integrity of the C3 chiral center.
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Allow the reaction to gradually warm to room temperature and stir for 12 hours.
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Quench & Workup:
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Quench the reaction by slowly adding saturated aqueous NaHCO3 to neutralize the acetic acid and safely decompose any excess reducing agent.
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Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the Boc-protected intermediate.
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Boc Deprotection:
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Dissolve the crude intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours until complete consumption of the starting material is observed via TLC.
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Free-Basing & Isolation:
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Concentrate the mixture to remove volatile TFA.
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Redissolve the residue in minimal methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or neutralize with 2N NaOH followed by extraction with ethyl acetate. Evaporate the solvent to yield the pure (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine free base.
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Synthetic workflow for (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine via reductive amination.
Applications in Drug Discovery
The modular nature of this compound allows it to act as a critical vector in structure-based drug design (SBDD).
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Kinase Inhibitors (e.g., SYK Inhibitors): Spleen Tyrosine Kinase (SYK) is a major target for rheumatoid arthritis and hematological malignancies. In the synthesis of fused heteroaromatic pyrrolidinone inhibitors, the primary amine of (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine acts as a nucleophile to couple with complex heteroaromatic cores[2]. The cyclohexylmethyl group is specifically designed to project into a hydrophobic sub-pocket of the kinase domain, locking the inhibitor in an active conformation.
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Chemokine Receptor Modulators: For targets like CCR2 and CCR5 (implicated in atherosclerosis and autoimmune diseases), lipophilic amines are essential for disrupting monocyte chemoattractant protein-1 (MCP-1) binding[5]. The pyrrolidine core provides the necessary basicity to interact with acidic residues deep within the GPCR transmembrane helices.
Pharmacophore mapping of the (R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine scaffold.
Analytical Characterization & Quality Control
Before downstream API integration, rigorous analytical validation is required to ensure the absence of racemization or over-alkylation:
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Chiral HPLC: A chiral stationary phase (e.g., Chiralpak AD-H) using a mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1) is utilized to verify enantiomeric purity. The (S)-enantiomer must be undetectable to confirm an ee > 99%.
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NMR Spectroscopy: 1 H NMR (CDCl 3 ) must confirm the structural identity. Key diagnostic peaks include a characteristic multiplet for the C3 methine proton adjacent to the primary amine, and a distinct doublet representing the methylene protons bridging the cyclohexyl group and the pyrrolidine nitrogen.
References
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NextSDS. "(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine — Chemical Substance Information." NextSDS Substance Database. URL: [Link]
- Google Patents. "WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors." WIPO.
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European Patent Office. "EP 3489236 A1 - PROCESS FOR THE PREPARATION OF FUSED HETEROAROMATIC PYRROLIDINONES." Googleapis. URL:[Link]
- Google Patents. "US20150018335A1 - Carbamate compounds and of making and using same." USPTO.
Sources
- 1. nextsds.com [nextsds.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20150018335A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]
- 4. (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine | 457097-91-5 [sigmaaldrich.com]
- 5. WO2004050024A2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]
